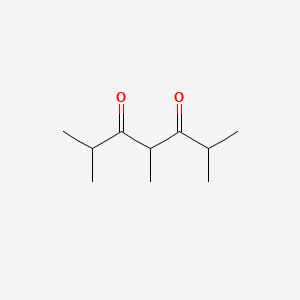

3,5-Heptanedione, 2,4,6-trimethyl-

Description

Overview of β-Diketone Chemistry and Their Research Relevance

β-Diketones, or 1,3-diketones, are organic compounds characterized by the presence of two carbonyl groups separated by a single carbon atom. This arrangement imparts a unique reactivity to the molecule, most notably the acidity of the α-hydrogen atoms and the propensity to exist in a tautomeric equilibrium between the diketo and enol forms. mdpi.comnanalysis.com The enol form is often stabilized by an intramolecular hydrogen bond, forming a six-membered ring. mdpi.com

The versatility of β-diketones has established them as crucial intermediates and building blocks in a multitude of synthetic pathways. ijpras.comresearchgate.net Their ability to act as bidentate ligands, chelating to metal ions through the two oxygen atoms, has led to extensive applications in coordination chemistry, catalysis, and materials science. researchgate.netrsc.org Furthermore, the biological activities of many natural and synthetic compounds containing the β-dicarbonyl moiety have spurred significant interest in their pharmacological applications. researchgate.netnih.govmdpi.com

Structural Characteristics of Substituted Heptanediones

The parent compound, 3,5-heptanedione (B1630319), features a seven-carbon chain with carbonyl groups at the third and fifth positions. nih.gov The introduction of substituents, particularly at the 2, 4, and 6 positions, can dramatically influence the compound's physical and chemical properties. In the case of 3,5-Heptanedione, 2,4,6-trimethyl-, the presence of three methyl groups introduces significant steric hindrance around the dicarbonyl core.

This steric bulk can affect the keto-enol equilibrium, the rate of reactions involving the α-carbon, and the coordination geometry of its metal complexes. For comparison, other substituted heptanediones, such as 2,2,6,6-tetramethyl-3,5-heptanedione (also known as dipivaloylmethane or DPM), are well-studied for their steric effects. acs.orgnist.govsigmaaldrich.com The properties of 3,5-Heptanedione, 2,4,6-trimethyl- can be understood in the context of these related, sterically encumbered β-diketones.

Table 1: Comparison of Selected Heptanedione Structures

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| 3,5-Heptanedione | heptane-3,5-dione | C₇H₁₂O₂ | 128.17 |

| 3,5-Heptanedione, 2,4,6-trimethyl- | 2,4,6-trimethylheptane-3,5-dione | C₁₀H₁₈O₂ | 170.25 |

| 2,2,6,6-Tetramethyl-3,5-heptanedione | 2,2,6,6-tetramethylheptane-3,5-dione | C₁₁H₂₀O₂ | 184.28 |

| 2,2,6-Trimethyl-3,5-heptanedione | 2,2,6-trimethylheptane-3,5-dione | C₁₀H₁₈O₂ | 170.25 |

Note: The data in this table is compiled from various chemical databases. nih.govnist.govnih.govnist.gov

Historical Context of Academic Inquiry into Branched β-Diketones

The study of β-diketones dates back over a century, with early research focusing on their synthesis and tautomeric properties. researchgate.net The development of new synthetic methodologies, such as the Claisen condensation, allowed for the preparation of a wide variety of substituted β-diketones. nih.gov In recent decades, there has been a growing interest in sterically hindered β-diketones. acs.orgnih.gov This has been driven by the desire to create ligands that can stabilize unusual coordination geometries and low-coordinate metal centers, as well as to investigate the fundamental effects of steric bulk on chemical reactivity. rsc.org The synthesis of increasingly crowded β-diketones, often requiring specialized synthetic routes beyond the classical Claisen condensation, represents an ongoing area of research. acs.orgnih.gov

Rationale for Dedicated Research on 3,5-Heptanedione, 2,4,6-trimethyl-

Dedicated research into 3,5-Heptanedione, 2,4,6-trimethyl- is warranted for several key reasons. The specific substitution pattern of this molecule, with methyl groups at the 2, 4, and 6 positions, presents a unique steric and electronic environment compared to more symmetrically substituted analogues like 2,2,6,6-tetramethyl-3,5-heptanedione.

Investigating this compound allows for a deeper understanding of:

Steric Effects on Tautomerism: The influence of the 4-methyl group, in conjunction with the 2- and 6-methyl groups, on the position of the keto-enol equilibrium. rsc.org

Ligand Properties: How the specific steric profile of the 2,4,6-trimethyl-substituted ligand affects the stability, structure, and reactivity of its metal complexes. rsc.org

Synthetic Chemistry: The exploration of synthetic routes to this and other asymmetrically substituted, sterically hindered β-diketones can lead to the development of new and more versatile ligands for a range of applications. nih.govnih.gov

By studying the nuanced properties of 3,5-Heptanedione, 2,4,6-trimethyl-, chemists can gain valuable insights into the fundamental principles governing the behavior of β-diketones and their derivatives, paving the way for the design of new molecules with tailored properties for specific applications in catalysis, materials science, and beyond.

Structure

2D Structure

3D Structure

Properties

CAS No. |

642475-10-3 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2,4,6-trimethylheptane-3,5-dione |

InChI |

InChI=1S/C10H18O2/c1-6(2)9(11)8(5)10(12)7(3)4/h6-8H,1-5H3 |

InChI Key |

WPTZNYNYUKBMIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C(C)C(=O)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 3,5 Heptanedione, 2,4,6 Trimethyl

Classical Approaches to β-Diketone Synthesis: Adaptations for Alkylated Heptanediones

The construction of the β-diketone framework has been a subject of extensive research, with the Claisen condensation being the most traditional and widely employed method. wikipedia.orgbyjus.com However, the synthesis of a sterically encumbered target like 3,5-Heptanedione (B1630319), 2,4,6-trimethyl- necessitates significant modifications to this classical approach.

Claisen Condensation Variations and Optimizations

The Claisen condensation involves the base-mediated reaction between an ester and a ketone (or two esters) to form a β-keto ester or a β-diketone. wikipedia.orglibretexts.org For the synthesis of 3,5-Heptanedione, 2,4,6-trimethyl-, the logical precursors would be an ester of isobutyric acid (e.g., ethyl isobutyrate) and 2-methyl-3-pentanone (B165389).

However, the steric hindrance at the α-positions of both reactants and the β-position of the resulting diketone poses significant challenges. acs.org The bulky methyl groups impede the approach of the enolate to the electrophilic carbonyl center. To overcome these limitations, several optimizations can be considered:

Choice of Base: Strong, non-nucleophilic bases are crucial. While traditional bases like sodium ethoxide are common, they can be less effective with hindered substrates. wikipedia.org More potent bases such as sodium hydride (NaH), sodium amide (NaNH2), or lithium diisopropylamide (LDA) are often required to generate a sufficient concentration of the ketone enolate. nih.gov LDA is particularly useful in mixed Claisen condensations as it can selectively enolize one carbonyl partner. wikipedia.org

Use of More Reactive Electrophiles: Standard esters may not be sufficiently reactive. A significant improvement in the synthesis of hindered β-diketones has been achieved by using acid chlorides as the electrophilic partner instead of esters. acs.orgnih.gov The condensation of a pre-formed ketone enolate with an acid chloride, such as isobutyryl chloride, can proceed with higher efficiency. nih.gov This approach avoids the reversible nature of the traditional Claisen and often leads to better yields for congested products. acs.org

Reaction Conditions: Higher reaction temperatures may be necessary to overcome the activation energy barrier imposed by steric hindrance. However, this can also promote side reactions like aldol (B89426) condensations. acs.org The choice of a non-coordinating solvent is also important in these reactions. acs.orgnih.gov

A plausible optimized Claisen-type approach would involve the slow addition of isobutyryl chloride to a solution of the lithium enolate of 2-methyl-3-pentanone, generated by treatment with LDA at low temperature.

| Parameter | Traditional Claisen | Optimized Approach for Hindered Systems |

|---|---|---|

| Ketone Precursor | 2-methyl-3-pentanone | 2-methyl-3-pentanone |

| Acylating Agent | Ethyl isobutyrate | Isobutyryl chloride |

| Base | Sodium ethoxide (NaOEt) | Lithium diisopropylamide (LDA) |

| Solvent | Ethanol | Tetrahydrofuran (THF) |

| Anticipated Yield | Low to negligible | Moderate to good |

Alternative Synthetic Routes and Their Applicability

Given the challenges of the Claisen condensation for this specific target, alternative methods are worth considering:

Acylation of Ketone Enolates: This is a more general and often more efficient method than the classical Claisen. organic-chemistry.org It involves the formation of a specific enolate under kinetic or thermodynamic control, which is then trapped with an acylating agent. For 3,5-Heptanedione, 2,4,6-trimethyl-, the lithium enolate of 2-methyl-3-pentanone could be acylated with isobutyryl chloride. This method offers better control and is generally higher yielding for hindered systems. acs.org

The Baker-Venkataraman Rearrangement: While typically used for the synthesis of 1,3-diaryl-β-diketones, the core transformation involves the intramolecular rearrangement of an o-acyloxyketone to a β-diketone. nih.gov Adapting this to an aliphatic system like the target compound is not straightforward and would require a custom, multi-step synthesis of the necessary precursor.

Oxidation of β-Hydroxy Ketones: If the corresponding β-hydroxy ketone, 5-hydroxy-2,4,6-trimethyl-3-heptanone, were available, it could be oxidized to the desired β-diketone. Reagents such as o-iodoxybenzoic acid (IBX) have proven effective for this transformation, offering a mild and efficient route. organic-chemistry.org The challenge, however, shifts to the stereoselective synthesis of the β-hydroxy ketone precursor.

Regioselectivity and Stereoselectivity in the Synthesis of 3,5-Heptanedione, 2,4,6-trimethyl-

The synthesis of 3,5-Heptanedione, 2,4,6-trimethyl- introduces significant stereochemical complexity. The molecule contains two stereocenters at the C2 and C6 positions and a prochiral center at C4. Therefore, a mixture of diastereomers (and enantiomers) can be formed.

Controlling the regioselectivity of the key C-C bond formation is critical. When using 2-methyl-3-pentanone as the nucleophile, deprotonation can occur on either side of the carbonyl group. However, the formation of the enolate at the C2 position is sterically more favorable than at the C4 position, leading to the desired regioselectivity for the subsequent acylation.

Achieving stereoselectivity is a more formidable challenge. The reaction of the achiral enolate of 2-methyl-3-pentanone with isobutyryl chloride will result in a racemic mixture of the (2R, 6S), (2S, 6R), and the meso (2R, 6R and 2S, 6S are the same meso compound if the R/S designation is based on the diketone structure) diastereomers. The facial selectivity of the attack on the enolate and the subsequent enolization/ketonization steps will determine the diastereomeric ratio. Without a chiral auxiliary or catalyst, achieving high diastereoselectivity is unlikely. Advanced asymmetric synthesis methods, potentially involving chiral Lewis acids or organocatalysts, would be required to control the stereochemical outcome, though specific applications to this highly alkylated system are not widely reported. nih.gov

Green Chemistry Principles in Synthetic Strategies for Substituted Heptanediones

Applying green chemistry principles to the synthesis of β-diketones aims to reduce environmental impact. For a target like 3,5-Heptanedione, 2,4,6-trimethyl-, this could involve:

Catalytic Methods: Moving from stoichiometric strong bases (like LDA) to catalytic systems would be a significant improvement. While challenging for such a hindered transformation, research into catalytic C-acylation of ketones is an active area. organic-chemistry.org

Solvent Selection: Traditional syntheses often use volatile and hazardous organic solvents like THF or ether. Exploring greener solvents, or even solvent-free conditions, is a key goal. rsc.org Some Claisen-type reactions have been successfully performed in rheological phase systems without solvents. dntb.gov.ua

Atom Economy: The classical Claisen condensation has good atom economy, with the main byproduct being a small alcohol molecule. wikipedia.org Routes involving protecting groups or multi-step sequences generally have lower atom economy.

Energy Efficiency: Employing microwave irradiation or other energy-efficient heating methods could potentially reduce reaction times and energy consumption compared to conventional heating over long periods.

| Principle | Traditional Approach | Potential Green Improvement |

|---|---|---|

| Reagents | Stoichiometric strong base (e.g., LDA) | Development of a catalytic base system |

| Solvents | Anhydrous ether, THF | Solvent-free conditions or use of greener solvents |

| Energy | Prolonged heating/reflux | Microwave-assisted synthesis to reduce reaction time |

Purification and Isolation Techniques for Research-Scale Synthesis

The purification of 3,5-Heptanedione, 2,4,6-trimethyl- from the crude reaction mixture requires techniques that can separate it from unreacted starting materials and byproducts.

Distillation: Given its likely liquid nature and relatively high boiling point, vacuum distillation would be a primary method for purification on a research scale. This is effective for removing lower-boiling starting materials and solvents.

Chromatography: Column chromatography using silica (B1680970) gel would be an effective method for separating the target diketone from byproducts with different polarities. A non-polar eluent system, such as a hexane/ethyl acetate (B1210297) gradient, would likely be employed.

Purification via Metal Chelates: A classical and highly effective method for purifying β-diketones involves their conversion to metal chelates, most commonly with copper(II) acetate. nih.govnih.gov The β-diketone is deprotonated and forms a stable, often crystalline, copper(II) complex. This complex can be isolated by filtration, washed to remove impurities, and then decomposed by treatment with a strong acid or a chelating agent like EDTA to regenerate the pure β-diketone. nih.govgoogle.com This method is particularly useful for removing stubborn impurities that are difficult to separate by distillation or standard chromatography. nih.gov

The choice of purification method will depend on the scale of the synthesis and the nature of the impurities present. A combination of these techniques, such as an initial distillation followed by either chromatography or chelate formation, would likely yield the product in high purity.

Fundamental Chemical Reactivity and Mechanistic Investigations of 3,5 Heptanedione, 2,4,6 Trimethyl

Acid-Base Properties and Proton Transfer Kinetics in Solution

The acidity of β-dicarbonyl compounds is one of their most characteristic features, primarily due to the stability of the resulting conjugate base (the enolate ion) through resonance delocalization across the O=C-C-C=O system. The protons on the α-carbon (the carbon atom between the two carbonyl groups) are significantly more acidic than typical alkane protons. For 3,5-Heptanedione (B1630319), 2,4,6-trimethyl-, there are protons on three α-carbons: C2, C4, and C6. The proton on the central C4 carbon is expected to be the most acidic due to its position between both carbonyl groups, which allows for maximum delocalization of the negative charge in the enolate.

However, studies on related α-substituted β-diketones indicate that substitution at this central carbon can influence acidity. For instance, the introduction of a methyl group at the α-position of certain β-diketones has been associated with weaker acidity. rsc.org This effect can be attributed to steric repulsion between the α-substituent and the terminal groups, which may disrupt the planarity required for optimal enolate stabilization. rsc.org The pKa values for β-dicarbonyls typically range from 9-13. thermofisher.com

The kinetics of proton transfer—the rates of deprotonation by a base and protonation of the enolate by an acid—are fundamental to understanding the compound's reactivity. rsc.org These rates can be described by the rate constants k1 (deprotonation) and k-1 (protonation). rsc.org For carbon acids like β-diketones, proton transfer rates are often slower than the diffusion-controlled limit observed for more electronegative atoms like oxygen or nitrogen. rsc.org This is because deprotonation from a carbon atom often requires more significant electronic and structural reorganization compared to deprotonation from an O-H or N-H group. rsc.org

Table 1: Estimated Acidity of α-Protons in 3,5-Heptanedione, 2,4,6-trimethyl- Note: The following pKa values are illustrative estimations based on general principles of β-diketones, as specific experimental data for this compound is not readily available.

| Proton Location | Estimated pKa Range | Rationale |

| C4-H | 9 - 11 | Most acidic due to stabilization of the conjugate base by two carbonyl groups. |

| C2-H / C6-H | 19 - 21 | Less acidic, comparable to a standard ketone, as the conjugate base is stabilized by only one carbonyl group. |

Enolization and Keto-Enol Tautomerism Dynamics

β-Diketones exist as a dynamic equilibrium between the diketo form and one or more enol tautomers. nih.govlibretexts.org This equilibrium is a central aspect of their chemistry, as the keto and enol forms have distinct reactivities. The interconversion is slow enough on the NMR timescale that both forms can often be observed and quantified. nih.gov

The enol form of a β-diketone is significantly stabilized by the formation of a six-membered quasi-aromatic ring through a strong intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen. libretexts.orgmasterorganicchemistry.com This hydrogen bonding is a powerful stabilizing factor. masterorganicchemistry.com

However, for 3,5-Heptanedione, 2,4,6-trimethyl-, the conformational preference is heavily influenced by steric hindrance. The presence of three methyl groups, particularly the one at the central C4 position, creates substantial steric strain. This strain can disrupt the planarity of the chelated enol ring, potentially weakening the intramolecular hydrogen bond and destabilizing the enol tautomer relative to the diketo form. The bulky substituents at the C2 and C6 positions further contribute to this steric crowding.

The position of the keto-enol equilibrium is highly sensitive to the solvent environment. rsc.orgresearchgate.netmdpi.com The equilibrium constant (Keq = [enol]/[keto]) changes based on the solvent's polarity and its ability to form hydrogen bonds. thermofisher.com

Nonpolar Solvents (e.g., cyclohexane, carbon tetrachloride): In these solvents, the intramolecularly hydrogen-bonded enol form is favored. The solvent does not compete for hydrogen bonding, leaving the internal stabilization of the enol form as the dominant factor. masterorganicchemistry.com

Polar Aprotic Solvents (e.g., DMSO, THF): These solvents can act as hydrogen bond acceptors, but the intramolecular hydrogen bond of the enol is often strong enough to persist, leading to a high percentage of the enol form. nih.gov

Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They can disrupt the intramolecular hydrogen bond of the enol by forming intermolecular hydrogen bonds with both the keto and enol forms. Generally, the keto form is more stabilized by polar solvents, shifting the equilibrium in its favor. masterorganicchemistry.comasu.edu Studies on acetylacetone (B45752) and acetoacetic acid show a dramatic decrease in the enol content in water compared to nonpolar solvents. masterorganicchemistry.comasu.edu

Table 2: Predicted Solvent Effects on the Tautomeric Equilibrium of a Typical β-Diketone

| Solvent | Dielectric Constant (ε) | Expected % Enol | Rationale |

| Cyclohexane | 2.0 | High | Nonpolar; favors the intramolecularly hydrogen-bonded enol. |

| Carbon Tetrachloride | 2.2 | High | Nonpolar; favors the intramolecularly hydrogen-bonded enol. masterorganicchemistry.com |

| Methanol | 32.6 | Low | Polar protic; disrupts intramolecular H-bond, stabilizes keto form. orientjchem.org |

| Water | 78.4 | Very Low | Highly polar protic; strongly stabilizes the more polar keto form. masterorganicchemistry.comorientjchem.org |

The substitution pattern on the β-diketone backbone is a critical determinant of the tautomeric equilibrium. The most significant factor for 3,5-Heptanedione, 2,4,6-trimethyl-, is the methyl group at the α-carbon (C4).

Research has consistently shown that introducing a bulky alkyl substituent at the α-position drastically shifts the equilibrium toward the diketo form. rsc.orgmdpi.com This is primarily a steric effect. The planarity required for the conjugated π-system and the intramolecular hydrogen bond of the enol form forces the α-substituent into unfavorable steric interactions with the terminal R-groups. researchgate.net To alleviate this strain, the molecule preferentially adopts the non-planar diketo conformation. While β-diketones with no α-substituent (like acetylacetone) or those with aryl substituents can have over 80-90% enol content in nonpolar solvents, those with an α-alkyl group exist predominantly as the diketone. nih.govlibretexts.org

Electrophilic and Nucleophilic Reactions of the β-Diketone Moiety

The dual functionality of 3,5-Heptanedione, 2,4,6-trimethyl- allows it to react with both electrophiles and nucleophiles.

Reactions as a Nucleophile: Deprotonation at an α-carbon generates a resonance-stabilized enolate, which is a potent nucleophile. The most likely site of deprotonation is the central C4 carbon. This enolate can react with various electrophiles, such as alkyl halides or acyl chlorides, in C-alkylation or C-acylation reactions. However, the significant steric hindrance from the adjacent methyl groups at C2 and C6, as well as the methyl group on C4 itself, would likely make this central carbon a very hindered nucleophile, potentially slowing down reaction rates considerably.

Reactions as an Electrophile: The carbonyl carbons of the diketo form are electrophilic centers and are susceptible to attack by nucleophiles. masterorganicchemistry.com This is the basis for nucleophilic addition reactions. masterorganicchemistry.com Strong nucleophiles like Grignard reagents or organolithium compounds can add to one of the carbonyl groups.

A key reaction involving the enol form is α-halogenation. In the presence of an acid catalyst, the ketone forms its enol tautomer, which then acts as a nucleophile, reacting with halogens like Br₂, Cl₂, or I₂ to form an α-haloketone. libretexts.org The reaction rate is often dependent on the rate of enol formation, not the halogen concentration. libretexts.org For 3,5-Heptanedione, 2,4,6-trimethyl-, halogenation would be expected to occur at the C4 position via its enol.

Cyclization and Condensation Reactions: Pathway Elucidation

Intramolecular reactions, particularly aldol-type condensations, are important pathways for forming cyclic compounds from dicarbonyl precursors. libretexts.orglibretexts.org The feasibility of such a reaction depends on the distance between the two carbonyl groups. For instance, 1,4- and 1,5-diketones readily undergo base-catalyzed intramolecular aldol (B89426) condensation to form stable five- and six-membered rings, respectively. libretexts.orglibretexts.org

However, 3,5-Heptanedione, 2,4,6-trimethyl-, is a 1,3-diketone. Intramolecular aldol condensation is generally not observed for 1,3-diketones. libretexts.orglibretexts.org The primary reason is the high acidity of the C-H bond at the C2 position (the carbon between the carbonyls, which is C4 in the target molecule). libretexts.orglibretexts.org When treated with a base, this proton is preferentially removed to form a highly stable, resonance-delocalized enolate. libretexts.orglibretexts.org This enolate is relatively unreactive as a nucleophile for an intramolecular attack due to its stability. Furthermore, an intramolecular attack by the C4 enolate onto either carbonyl would require the formation of a highly strained three-membered ring, which is thermodynamically and kinetically unfavorable. khanacademy.org

Therefore, instead of cyclization, treatment of 3,5-Heptanedione, 2,4,6-trimethyl- with base would result in the formation of the stable enolate ion. This contrasts with a compound like 2,6-heptanedione (B80457) (a 1,5-diketone), which upon treatment with base, would form an enolate at one of the terminal methyl groups (C1 or C7) that would then attack the other carbonyl to form a stable six-membered ring. libretexts.org

Radical Chemistry and Oxidative Transformations

General Principles of Radical Reactions in β-Diketones:

Hydrogen Abstraction: The initial step in many radical-mediated reactions of β-diketones involves the abstraction of a hydrogen atom. The most likely site for abstraction is the α-carbon (the carbon between the two carbonyl groups) in the diketo form, or the hydroxyl hydrogen in the enol form. The resulting radical is resonance-stabilized by the adjacent carbonyl groups.

Reaction with Oxidizing Radicals: Oxidizing radicals, such as the hydroxyl radical (•OH), readily react with organic molecules. In the context of β-diketones, the enol form is particularly susceptible to attack by electrophilic radicals at the electron-rich double bond.

Photolysis: Ultraviolet (UV) radiation can induce the photolysis of β-diketones, leading to the formation of radical species. This process can involve the cleavage of C-C or C-H bonds, initiating a cascade of radical reactions. ecust.edu.cn

Plausible Oxidative Transformations:

Based on studies of other substituted β-diketones, several oxidative transformation pathways can be proposed for 3,5-Heptanedione, 2,4,6-trimethyl-.

Acid-catalyzed oxidation of β-diketones with hydrogen peroxide is known to yield esters through the formation of bridged 1,2,4,5-tetraoxanes. researchgate.net In this proposed scenario, the enol form of 3,5-Heptanedione, 2,4,6-trimethyl- would be the initial reactant. researchgate.net The reaction of β-diketones with other oxidizing agents, such as monoperphthalic acid, has been shown to result in α-hydroxylation followed by rearrangement. researchgate.net

Another general oxidation method for β-diketones involves the use of o-iodoxybenzoic acid (IBX), which is effective for converting β-hydroxyketones to β-diketones, highlighting the stability of the dicarbonyl moiety to certain oxidants while other parts of a molecule might be transformed. nih.govacs.org While this is a synthetic method, it underscores the types of oxidative conditions that β-diketones can be subjected to.

The following table summarizes the general types of reactants and expected products in the oxidation of β-diketones, which can be extrapolated to 3,5-Heptanedione, 2,4,6-trimethyl-.

| Reactant/Condition | General Product Type for β-Diketones |

| Hydrogen Peroxide (acid-catalyzed) | Esters |

| Monoperphthalic Acid | α-Hydroxy-β-diketone, Esters |

| o-Iodoxybenzoic acid (on corresponding β-hydroxyketone) | β-Diketone |

| Photolysis (in the presence of oxygen) | Oxidized fragmentation products |

It is important to note that the specific products and their yields for 3,5-Heptanedione, 2,4,6-trimethyl- would depend on the precise reaction conditions, including the nature of the radical initiator, the solvent, temperature, and the presence of other reagents. Detailed experimental studies are required to elucidate the exact mechanistic pathways and product distributions for the radical chemistry and oxidative transformations of this particular compound.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Quantification and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the solution-state behavior of 3,5-Heptanedione (B1630319), 2,4,6-trimethyl-. Due to the relatively slow interconversion between the keto and enol forms on the NMR timescale, distinct signals for each tautomer can be observed and quantified. encyclopedia.pubasu.edunih.gov The equilibrium position is influenced by factors such as solvent polarity and temperature. asu.edu

The ¹H NMR spectrum is particularly informative. The diketo form is expected to show characteristic signals for the methine protons at C2 and C6, the methyl protons attached to them, the methyl protons at C4, and the methine proton at C4. The enol tautomer, stabilized by a strong intramolecular hydrogen bond, displays a highly deshielded enolic proton signal, typically in the range of 15-18 ppm. The rapid intramolecular proton exchange between the two oxygen atoms in the symmetric enol form results in a single set of averaged signals. nanalysis.com The ratio of the tautomers can be accurately determined by integrating the distinct signals corresponding to each form. nanalysis.comthermofisher.com

Expected ¹H NMR Resonances for Tautomers of 3,5-Heptanedione, 2,4,6-trimethyl-

| Tautomer | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| Diketo | -CH(CH₃)₂ (at C2, C6) | ~ 2.5 - 3.0 |

| -CH(CH₃) (at C4) | ~ 3.5 - 4.0 | |

| -CH(CH₃ )₂ (at C2, C6) | ~ 1.0 - 1.2 | |

| -CH(CH₃ ) (at C4) | ~ 1.1 - 1.3 | |

| Enol | =C-H (vinylic) | ~ 5.0 - 6.0 |

| -OH (enolic) | ~ 15 - 18 | |

| -CH(CH₃)₂ (at C2, C6) | ~ 2.2 - 2.6 | |

| =C-CH₃ (at C4) | ~ 1.8 - 2.1 | |

| -CH(CH₃ )₂ (at C2, C6) | ~ 1.0 - 1.2 |

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of the proton (¹H) and carbon (¹³C) signals and for confirming the covalent framework of both the keto and enol tautomers of 3,5-Heptanedione, 2,4,6-trimethyl-.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For the diketo form, COSY would show correlations between the methine proton at C4 and the methyl protons at C4, as well as between the methine protons at C2/C6 and their respective methyl protons. For the enol form, it would confirm couplings within the isopropyl groups. emerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. libretexts.orgcolumbia.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the vinylic proton signal to the vinylic carbon signal in the enol tautomer.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique detects longer-range correlations (typically 2-4 bonds) between protons and carbons, providing crucial information about the connectivity of the molecular skeleton. emerypharma.comcolumbia.edu For instance, in the enol form, a correlation between the highly deshielded enolic proton and the carbonyl carbons (C3/C5) would be expected, confirming the hydrogen's position within the chelated ring. Similarly, correlations from the methyl protons to adjacent quaternary or carbonyl carbons would allow for the complete assembly of the carbon framework. emerypharma.com

Key HMBC Correlations for Structural Elucidation

| Proton(s) | Correlated Carbon(s) | Structural Information |

|---|---|---|

| Enolic OH | C3, C5, C4 | Confirms enol structure and H-bonding |

| C4-CH₃ | C3, C5, C4 | Links methyl group to the enol backbone |

| C2/C6-H | C3/C5, C2/C6 | Connects isopropyl groups to the carbonyls |

Isotope effects on NMR chemical shifts, particularly those induced by deuterium (B1214612) substitution, are a sensitive probe for studying hydrogen bonding and tautomeric equilibria. nih.gov When the enolic proton of 3,5-Heptanedione, 2,4,6-trimethyl- is replaced with deuterium, measurable changes in the chemical shifts of nearby nuclei (especially ¹³C) can be observed. nih.gov

This phenomenon, known as the deuterium isotope effect on ¹³C chemical shifts, has two components: an intrinsic effect and an equilibrium effect. The intrinsic effect arises from the slightly different vibrational averaging of the geometry upon deuteration. fu-berlin.deresearchgate.net The equilibrium isotope effect results from a shift in the tautomeric equilibrium upon deuteration. nih.gov By analyzing the magnitude and sign of these isotope effects, detailed information about the strength of the intramolecular hydrogen bond and the symmetry of the proton potential energy surface can be obtained. nih.govdigitellinc.com For a strong, symmetric hydrogen bond as expected in the enol form, deuteration typically leads to a significant upfield shift (negative isotope effect) for the carbons involved in the hydrogen-bonded ring (C3, C4, C5).

Vibrational Spectroscopy (IR, Raman) for Functional Group and Tautomer Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on its vibrational modes and is highly effective for identifying functional groups and distinguishing between tautomers. mdpi.comnih.gov

For 3,5-Heptanedione, 2,4,6-trimethyl-, the IR and Raman spectra would clearly differentiate between the diketo and enol forms.

Diketo Form: The spectrum would be characterized by strong absorption bands corresponding to the stretching vibrations of the two ketone (C=O) groups, typically found in the region of 1700-1730 cm⁻¹.

Enol Form: The presence of the enol tautomer is marked by several distinct spectral features. The C=O stretching frequency is lowered (typically to 1600-1640 cm⁻¹) due to conjugation with the C=C bond and involvement in the intramolecular hydrogen bond. A new band corresponding to the C=C stretching vibration appears around 1540-1580 cm⁻¹. Most significantly, the strong intramolecular hydrogen bond gives rise to a very broad and intense O-H stretching band, which can span from 2500 to 3200 cm⁻¹. researchgate.net

The analysis of these spectra, often aided by computational calculations (like Density Functional Theory, DFT), allows for the assignment of specific vibrational modes and can confirm the predominance of the chelated enol conformer. researchgate.netruc.dk

Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Diketo Form | Enol Form |

|---|---|---|

| ν(C=O) | 1700 - 1730 | 1600 - 1640 |

| ν(C=C) | N/A | 1540 - 1580 |

| ν(O-H) | N/A | 2500 - 3200 (broad) |

X-ray Diffraction Studies for Solid-State Structural Characterization

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a specific crystal structure for 3,5-Heptanedione, 2,4,6-trimethyl- is not detailed in the literature, studies on analogous β-diketones provide a clear expectation of the solid-state conformation. nih.gov

An X-ray diffraction study would provide exact data on bond lengths, bond angles, and planarity of the molecule. For β-diketones, the enol form is almost always the exclusive tautomer found in the crystalline state. researchgate.net The analysis would be expected to show a nearly planar six-membered ring formed by the O=C-C=C-O-H atoms, stabilized by a strong intramolecular hydrogen bond. The O···O distance is a key indicator of the hydrogen bond strength; for strongly hydrogen-bonded β-diketones, this distance is typically short, in the range of 2.4-2.6 Å. The positions of the methyl and isopropyl substituents and any intermolecular packing interactions would also be precisely determined. nih.govruc.dk This data provides an essential benchmark for validating the results from computational models and spectroscopic interpretations.

Chromatographic Techniques for Separation and Purity Assessment

The separation, identification, and purity assessment of β-dicarbonyl compounds, such as 3,5-Heptanedione, 2,4,6-trimethyl-, are critical for their characterization and application in various scientific fields. Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are powerful tools for these purposes. Due to the potential for tautomerism and the presence of closely related isomers, developing effective chromatographic methods is essential.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography, often coupled with mass spectrometry, is a primary technique for the analysis of volatile and semi-volatile compounds like 3,5-Heptanedione, 2,4,6-trimethyl-. This method separates compounds based on their boiling points and interactions with the stationary phase of the chromatographic column.

Detailed Research Findings

In a notable study, 3,5-Heptanedione, 2,4,6-trimethyl- was identified as a phytochemical constituent in the ethanolic extract of the aerial parts of Cyperus scariosus, a plant used in traditional medicine. ijlsci.in The analysis was performed using GC-MS, which allowed for the separation and identification of 17 different compounds. ijlsci.in The identification of 3,5-Heptanedione, 2,4,6-trimethyl- was confirmed by comparing its mass spectrum with the National Institute of Standards and Technology (NIST) library. ijlsci.in

The study provided specific chromatographic data for the compound, which is summarized in the table below.

| Parameter | Value | Reference |

| Retention Time (min) | 41.89 | ijlsci.in |

| Molecular Formula | C₁₀H₁₈O₂ | ijlsci.in |

| Molecular Weight ( g/mol ) | 170 | ijlsci.in |

| Peak Area (%) | 1.39 | ijlsci.in |

This research demonstrates the utility of GC-MS for the qualitative and quantitative analysis of 3,5-Heptanedione, 2,4,6-trimethyl- in complex natural product matrices. The retention time provides a key parameter for its identification under the specific chromatographic conditions used, while the peak area offers a relative measure of its concentration within the extract. ijlsci.in

Challenges and Considerations in Chromatographic Purity Assessment

The purity assessment of β-diketones, including 3,5-Heptanedione, 2,4,6-trimethyl-, can present unique challenges. These compounds can exist as a mixture of keto and enol tautomers, which may interconvert during the chromatographic process, leading to peak broadening or splitting. Furthermore, the synthesis of such compounds can often result in the formation of structural isomers, which may have very similar chromatographic behaviors, making their separation difficult.

While specific studies on the dedicated purity assessment of 3,5-Heptanedione, 2,4,6-trimethyl- are not widely available in the reviewed literature, general strategies for the analysis of β-diketones and the separation of their isomers are applicable. These can include:

Optimization of GC parameters: Adjusting the temperature program, carrier gas flow rate, and selecting a column with appropriate polarity can enhance the separation of isomers.

Advanced HPLC techniques: The use of high-resolution columns, alternative stationary phases (such as phenyl or cyano phases), and optimization of the mobile phase composition and temperature can improve the separation of closely related compounds.

Multi-dimensional chromatography: Techniques like two-dimensional gas chromatography (GCxGC) can provide significantly enhanced resolving power for complex mixtures containing isomeric species.

Future research focusing on the development of validated chromatographic methods for the routine analysis and purity control of 3,5-Heptanedione, 2,4,6-trimethyl- would be beneficial for ensuring its quality in various applications.

Theoretical and Computational Chemistry Studies on 3,5 Heptanedione, 2,4,6 Trimethyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For β-diketones, these methods are crucial for elucidating the delicate balance between tautomeric forms and the energy barriers of their interconversion.

The most prominent feature of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. Density Functional Theory (DFT) is a widely used computational method to study this tautomerism due to its favorable balance of accuracy and computational cost. semanticscholar.orgorientjchem.org DFT calculations can accurately predict the geometries and relative stabilities of the tautomers, as well as the transition states connecting them.

The keto-enol equilibrium is significantly influenced by the nature of the substituents on the β-diketone framework. In the gas phase and non-polar solvents, the enol form is often more stable due to the formation of a strong intramolecular hydrogen bond (IHB) within a six-membered quasi-aromatic ring. researchgate.net However, in protic solvents, the keto form can become dominant as intermolecular hydrogen bonds with the solvent disrupt the IHB of the enol. researchgate.net

Studies on related β-diketones show that increasing the steric bulk of the substituents, as in 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD), a close analogue of 3,5-Heptanedione (B1630319), 2,4,6-trimethyl-, generally favors the enol form even more than in simpler diketones like acetylacetone (B45752) (AA). researchgate.net DFT calculations have quantified these stabilities. For instance, the relative energy of the most stable keto form with respect to the most stable enol form is higher for TMHD than for AA, indicating a greater preference for the enol tautomer in the more substituted compound. researchgate.net DFT calculations are also employed to map out reaction pathways, such as those involved in enolate formation or complexation with metal ions, by identifying transition states and calculating activation energy barriers. orientjchem.orgbohrium.com

| Compound | Method/Basis Set | Phase | ΔE (Eketo - Eenol) (kcal/mol) | Reference |

|---|---|---|---|---|

| Acetylacetone (AA) | B3LYP/6-31G | Gas | 6.20 | researchgate.net |

| 2,6-Dimethylheptane-3,5-dione (DMHD) | B3LYP/6-31G | Gas | 6.80 | researchgate.net |

| 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD) | B3LYP/6-31G** | Gas | 7.20 | researchgate.net |

| 3-Phenyl-2,4-pentanedione | B3LYP/6-31+g(d) | Gas | 17.89 | bohrium.com |

| 3-Phenyl-2,4-pentanedione | B3LYP/6-31+g(d) | Water | 16.50 | bohrium.com |

Beyond tautomerism, β-diketones can exist in various conformations arising from the rotation around single bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is achieved using a range of computational methods, from the computationally inexpensive Molecular Mechanics (MM) force fields to more accurate but demanding ab initio methods like Møller-Plesset perturbation theory (MP2).

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Cis-Enol (E1, global minimum) | B3LYP/6-311++G | 0.00 | researchgate.net |

| Cis-Enol (E2) | B3LYP/6-311++G | ~0.05 | researchgate.net |

| Trans-Enol | MP2/6-31G** | >10.0 (estimated) | researchgate.net |

Molecular Dynamics Simulations of Solvent Interactions and Dynamic Behavior

While quantum chemical calculations typically model molecules in a vacuum or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit interactions of a molecule with its environment over time. MD simulations model the motions of atoms and molecules based on classical mechanics, allowing for the observation of dynamic processes like conformational changes and solvent shell reorganization.

For a molecule like 3,5-Heptanedione, 2,4,6-trimethyl-, MD simulations are particularly useful for understanding its behavior in different solvents. Simulations can reveal how solvent molecules arrange themselves around the solute and how specific interactions, such as hydrogen bonding, influence the tautomeric equilibrium. semanticscholar.org For example, MD simulations can visualize the disruption of the enol's intramolecular hydrogen bond by polar, protic solvent molecules like water or methanol, providing a dynamic picture of the solvent's role in stabilizing the keto tautomer. researchgate.net These simulations are also instrumental in understanding the dynamics of complex formation with metal ions in solution, a key aspect of β-diketone chemistry.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data. DFT and other quantum chemical methods can calculate properties that correlate directly with NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Visible electronic transitions. nih.gov

For β-diketones, calculated vibrational frequencies are particularly insightful. By calculating the IR and Raman spectra for the different tautomers and conformers, one can assign the peaks observed in experimental spectra. For example, the strong band associated with the C=O stretch in the keto form and the characteristic bands of the chelated enol ring can be clearly identified. researchgate.net Studies on TMHD have shown excellent agreement between DFT-calculated vibrational frequencies (after appropriate scaling) and experimental IR and Raman spectra, confirming the coexistence of multiple stable cis-enol conformers. researchgate.net Similarly, NMR chemical shifts can be predicted to help assign signals to specific protons and carbons in the keto and enol forms. nih.gov Time-dependent DFT (TD-DFT) can be used to predict UV-Visible absorption spectra, identifying the electronic transitions responsible for the observed colors of β-diketone complexes. nih.gov

| Vibrational Mode | Experimental IR (cm-1) | Experimental Raman (cm-1) | Calculated (B3LYP/6-311++G**) (cm-1) | Reference |

|---|---|---|---|---|

| ν(C=O) | 1609 | 1609 | 1611 | researchgate.net |

| ν(C=C) | 1588 | 1588 | 1586 | researchgate.net |

| δ(O-H) | 1441 | 1443 | 1442 | researchgate.net |

Computational Design of Substituted β-Diketone Derivatives

Computational methods are increasingly used not just to study existing molecules but also to design new ones with tailored properties. Starting from a core structure like 3,5-Heptanedione, 2,4,6-trimethyl-, computational tools can be used to predict how different substituents would affect its functionality. This in silico design process can screen large numbers of potential derivatives for desired characteristics before undertaking costly and time-consuming laboratory synthesis. semanticscholar.org

For β-diketones, this approach can be used to design new ligands for metal extraction, catalysts, or precursors for chemical vapor deposition. nih.gov For example, one could computationally evaluate a series of derivatives of 3,5-Heptanedione, 2,4,6-trimethyl- with different alkyl or fluorinated substituents to optimize properties like metal chelation strength, volatility, or thermal stability. nih.gov DFT calculations could predict how substituents alter the molecule's HOMO-LUMO gap, affecting its reactivity and electronic properties. This predictive power accelerates the discovery of novel β-diketones for specific applications, from biological probes to advanced materials. semanticscholar.orgrsc.org

Coordination Chemistry and Metal Complex Formation with 3,5 Heptanedione, 2,4,6 Trimethyl As a Ligand

Synthesis and Characterization of Metal β-Diketonate Complexes

Metal complexes of β-diketonates are typically synthesized by reacting a metal salt with the β-diketone ligand in a suitable solvent, often in the presence of a base to facilitate deprotonation of the ligand. prochemonline.com The stoichiometry of the resulting complex, typically MLn (where L is the deprotonated ligand), depends on the metal's oxidation state and preferred coordination number. Characterization commonly involves techniques such as single-crystal X-ray diffraction, infrared (IR) and UV-Vis spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry.

Transition metals form a vast array of complexes with β-diketonates. The steric hindrance of ligands like 2,4,6-trimethyl-3,5-heptanedione plays a crucial role in determining the structure and reactivity of these complexes. google.com For divalent first-row transition metals (e.g., Co²⁺, Ni²⁺, Cu²⁺), ML₂ type complexes are common. Due to the steric bulk of the ligands, these complexes are often four-coordinate or may adopt higher coordination numbers by incorporating solvent molecules.

For example, the closely related complex bis(2,2,6,6-tetramethylheptane-3,5-dionato)nickel(II), [Ni(thd)₂], exists as a trimer in the solid state but can form monomeric adducts with Lewis bases. acs.org The steric demands of the bulky alkyl groups can enforce unusual geometries and influence the spin state. For instance, sterically hindered β-diketonate complexes of Co(II) have shown atypical inertness to oxidation. rutgers.edu

Table 1: Selected Structural Data for Analogous Transition Metal β-Diketonate Complexes

| Complex | Metal Ion | Coordination Geometry | M-O Bond Length (Å) |

|---|---|---|---|

| [Ni(thd)₂(H₂O)] | Ni(II) | Square Pyramidal | ~2.00 |

| [Cu(thd)₂] | Cu(II) | Distorted Square Planar | ~1.91 |

| [Co(acac)₂] | Co(II) | Octahedral (Polymeric) | ~2.05 |

Data is for analogous complexes (thd = 2,2,6,6-tetramethyl-3,5-dionate; acac = acetylacetonate) and serves to illustrate typical values.

Lanthanide and actinide ions are large and have high coordination numbers (typically 8 or 9). They form stable complexes with β-diketonates, often with the general formula ML₃ or ML₄⁻. sigmaaldrich.commdpi.com The bulky nature of 2,4,6-trimethyl-3,5-heptanedione is well-suited to saturate the coordination sphere of these large metal ions, leading to monomeric and volatile complexes. ncl.ac.uk This volatility is a key property for applications in chemical vapor deposition (CVD).

The synthesis often involves the reaction of a lanthanide salt (e.g., Ln(NO₃)₃ or LnCl₃) with the ligand in a non-aqueous solvent. These complexes are valuable as precursors for materials science and as shift reagents in NMR spectroscopy. The coordination environment around the lanthanide ion in tris(β-diketonate) complexes is typically a distorted square antiprism or a capped trigonal prism.

The coordination chemistry of main group and alkaline earth metals has seen significant development. acs.org Due to their low ionization energies, alkaline earth elements typically exist as divalent ions (e.g., Ca²⁺, Sr²⁺, Ba²⁺). libretexts.org They form complexes with β-diketonates, though these are often less stable than their transition metal counterparts. The use of bulky β-diketonates like 2,4,6-trimethyl-3,5-heptanedione is crucial for synthesizing stable, monomeric, and volatile complexes of these metals. google.com Such complexes, for example, [Sr(thd)₂], are important precursors for the CVD of oxide thin films. researchgate.net

Synthesis can be challenging but is often achieved by reacting the metal or metal amide with the β-diketone ligand in an appropriate solvent. The resulting complexes often incorporate solvent molecules or form oligomers to satisfy the metal's coordination sphere.

Table 2: Coordination Numbers in Analogous Alkaline Earth Metal β-Diketonate Complexes

| Metal Ion | Ligand | Typical Coordination Number | Notes |

|---|---|---|---|

| Ca²⁺ | thd | 6-8 | Often forms adducts with water or other solvents. |

| Sr²⁺ | thd | 6-8 | Can form dinuclear complexes. researchgate.net |

Data is for the analogous 2,2,6,6-tetramethyl-3,5-dionate (thd) ligand.

Structure-Reactivity Relationships in Metal β-Diketonate Systems

The structure of a metal complex fundamentally dictates its reactivity. For complexes of 2,4,6-trimethyl-3,5-heptanedione, the steric hindrance introduced by the methyl groups is a dominant factor. google.comrutgers.edu

Coordination Number and Geometry: The bulky ligands can prevent the formation of higher-coordinate complexes. For example, a metal ion that might typically form a six-coordinate octahedral complex [M(L)₃] with a small ligand like acetylacetonate (B107027) may only form a four-coordinate tetrahedral or square planar [M(L)₂] complex with a bulkier ligand.

Lability: The rate at which ligands are exchanged is known as lability. Complexes of d³, low-spin d⁶, and d⁸ ions are often kinetically inert, while high-spin d⁴ and d⁹ complexes are very labile due to the Jahn-Teller effect. dalalinstitute.comuvic.ca The steric strain imposed by bulky ligands can weaken the metal-ligand bonds, increasing the rate of ligand substitution and thus making the complex more labile.

Catalytic Activity: The steric environment created by the ligands can create specific pockets around the metal center, influencing the selectivity of catalytic reactions. By tuning the steric profile of the β-diketonate ligand, one can modulate the accessibility of the metal's active site to substrates. rutgers.edu

Ligand Exchange Reactions and Solvation Effects in Coordination Compounds

Ligand exchange is a fundamental reaction in coordination chemistry where one or more ligands in a complex are replaced by others. researchgate.netcsic.es The equilibrium for such a reaction can be driven by factors like the relative concentrations of the ligands and their binding affinities.

[M(L)n] + n(L') ⇌ [M(L')n] + n(L)

For complexes of 2,4,6-trimethyl-3,5-heptanedione, exchange with less bulky ligands would be sterically favored. Conversely, introducing this bulky ligand into a coordination sphere already occupied by smaller ligands might be difficult.

Solvation plays a critical role, as solvent molecules can act as ligands themselves. In donor solvents (e.g., THF, DMSO, water), solvent molecules can co-coordinate to the metal center, leading to species like [M(L)₂(Solvent)₂]. ias.ac.in The choice of solvent can thus determine the final structure and coordination number of the isolated complex. For sterically crowded complexes, the space-demanding nature of the primary ligand can enhance the tendency to form complexes with solvent molecules to achieve a stable coordination environment. ereztech.com Furthermore, the chelate effect describes the enhanced stability of complexes with multidentate ligands compared to those with monodentate ligands, driven by a favorable entropy change. Ligand exchange reactions that replace multiple monodentate ligands (like water) with one bidentate β-diketonate are therefore highly favorable.

No Information Found on the Thermal Decomposition of Metal Complexes of 3,5-Heptanedione (B1630319), 2,4,6-trimethyl-

Following a comprehensive search of available scientific literature, no specific studies or data were found concerning the thermal decomposition, kinetics, or mechanisms of metal complexes formed with the ligand 3,5-Heptanedione, 2,4,6-trimethyl-.

The performed searches for "thermal decomposition of metal complexes with 2,4,6-trimethyl-3,5-heptanedione," "kinetics of thermal decomposition of metal β-diketonate precursors with 2,4,6-trimethyl-3,5-heptanedione," "mechanisms of thermal decomposition of 2,4,6-trimethyl-3,5-heptanedione metal complexes," and "thermal analysis of metal complexes with substituted heptanedione ligands" did not yield any relevant results for this specific compound.

While there is extensive research on the thermal properties of metal β-diketonate complexes with other ligands, such as acetylacetone (B45752) and 2,2,6,6-tetramethyl-3,5-heptanedione, this information falls outside the strict scope of the requested article, which is to focus solely on metal complexes of 3,5-Heptanedione, 2,4,6-trimethyl-.

Therefore, the requested article on the "," specifically section "6.5. Thermal Decomposition Studies of Metal β-Diketonate Precursors" and its subsection "6.5.1. Kinetics and Mechanisms of Thermal Decomposition," cannot be generated at this time due to the absence of specific research data for this compound.

Applications of 3,5 Heptanedione, 2,4,6 Trimethyl in Advanced Materials and Catalysis Research

Precursors for Chemical Vapor Deposition (CVD) of Metal Oxides and Thin Films

Metal β-diketonate complexes are a cornerstone of chemical vapor deposition (CVD) and atomic layer deposition (ALD) technologies, valued for their volatility and thermal stability. The unique structure of 3,5-Heptanedione (B1630319), 2,4,6-trimethyl- is particularly relevant to the design of advanced precursors for these processes.

The primary challenge in CVD and ALD is the design of precursors that are sufficiently volatile to be transported into the gas phase but stable enough to avoid premature decomposition. Many simple metal β-diketonates, such as metal acetylacetonates, are solids with low vapor pressure, which complicates their delivery to the deposition chamber.

Research has shown that introducing bulky and asymmetric alkyl groups onto the β-diketonate backbone is a highly effective strategy for creating precursors with desirable physical properties. Ligands like 3,5-Heptanedione, 2,4,6-trimethyl-, and its isomers (e.g., 2,2,6-trimethyl-3,5-heptanedione) serve this purpose. The steric bulk and disruption of symmetry caused by the methyl groups hinder the efficient packing of the metal complexes in the crystal lattice. This disruption often results in the formation of metal complexes that are liquids at room temperature or have significantly depressed melting points, along with increased volatility.

A key innovation in this area is the use of a mixture of different β-diketonate ligands to form the metal precursor. This approach can produce stable, liquid precursors for a wide range of metals, including main group, transition, and lanthanide metals. By preventing crystallization, these mixed-ligand systems ensure reliable vaporization for CVD processes, which is crucial for depositing high-purity and uniform metal oxide films. For instance, this strategy has been successfully applied to create liquid precursors for the deposition of complex mixed-metal oxides like barium titanate and strontium titanate, which are important materials in the electronics industry.

The synthesis of β-diketones like 3,5-Heptanedione, 2,4,6-trimethyl- is generally achieved through methods like the Claisen condensation, which involves the reaction of a ketone and an ester in the presence of a base.

Table 1: Properties of Related β-Diketone Ligands Used in CVD/ALD

| Ligand Name | Common Abbreviation | Key Feature |

| 2,4-Pentanedione | acac | The simplest β-diketone ligand. |

| 2,2,6,6-Tetramethyl-3,5-heptanedione | thd or dpm | Symmetrical and bulky, provides thermal stability. |

| 1,1,1-Trifluoro-2,4-pentanedione | tfac | Fluorination increases volatility. |

| 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione | hfac | High fluorination significantly boosts volatility. |

The decomposition of the metal-ligand complex on the heated substrate is the final, critical step in the CVD process. The mechanism of this thermal decomposition determines the purity, composition, and properties of the resulting thin film. For metal β-diketonates, the decomposition pathway is highly dependent on both the nature of the central metal atom and the structure of the ligand's terminal substituents.

Studies on various metal β-diketonates reveal that thermal degradation can proceed through several pathways. The strength of the metal-oxygen bond and the stability of the organic ligand fragments are key factors. The decomposition can be initiated by the cleavage of the ligand backbone or by the breaking of the metal-oxygen bond. The process can yield a variety of volatile organic byproducts alongside the desired inorganic film.

For example, in the deposition of iron oxide films from an iron β-diketonate precursor, the substrate temperature can dictate the final phase of the material; deposition at 400 °C may yield a mix of Fe₃O₄ and α-Fe₂O₃, while at 500 °C, the fully oxidized α-Fe₂O₃ phase is formed. nih.gov In some cases, particularly with bimetallic precursors, the initial step can be the dissociation of the precursor into its monometallic constituents, which then decompose individually. sigmaaldrich.com The presence of reactive gases, such as oxygen or water vapor, also plays a crucial role in the reaction mechanism, facilitating the removal of organic fragments and the formation of the metal oxide. Understanding these complex mechanisms is essential for controlling film composition and minimizing carbon contamination.

Role as a Versatile Building Block in Organic Synthesis

β-Diketones are a fundamental functional group in organic chemistry, serving as versatile starting materials for the construction of a wide array of more complex structures, particularly heterocyclic compounds.

The 1,3-dicarbonyl motif present in 3,5-Heptanedione, 2,4,6-trimethyl- is an ideal electrophilic scaffold for condensation reactions with dinucleophiles to form five- and six-membered rings. This reactivity is a cornerstone of heterocyclic chemistry.

A primary application for β-diketones is in the synthesis of pyrazoles and isoxazoles.

Pyrazole (B372694) Synthesis: The reaction of a β-diketone with hydrazine (B178648) (H₂NNH₂) or a substituted hydrazine leads to the formation of a pyrazole ring. The two nitrogen atoms of the hydrazine condense with the two carbonyl groups of the diketone, followed by dehydration to yield the aromatic pyrazole.

Isoxazole (B147169) Synthesis: Similarly, reacting a β-diketone with hydroxylamine (B1172632) (H₂NOH) results in the formation of an isoxazole ring, where the nitrogen and oxygen atoms of the hydroxylamine react with the dicarbonyl unit.

Furthermore, β-diketones can participate in the Knorr pyrrole (B145914) synthesis, which typically involves the reaction of an α-amino-ketone with a compound containing a β-dicarbonyl. The versatility of these reactions allows for the synthesis of a diverse library of substituted heterocycles by varying the substituents on both the β-diketone and the nucleophilic reagent.

While β-diketones are widely used in the synthesis of heterocycles, the specific use of 3,5-Heptanedione, 2,4,6-trimethyl- as a documented intermediate in the total synthesis of complex natural products or other large molecules is not prominent in the available scientific literature. Its structural features could theoretically be incorporated into larger molecular frameworks, but specific examples of such applications are not widely reported.

Applications in Homogeneous and Heterogeneous Catalysis (as a ligand)

Metal β-diketonate complexes are known to have applications in catalysis; however, the use of complexes derived specifically from the 3,5-Heptanedione, 2,4,6-trimethyl- ligand in either homogeneous or heterogeneous catalysis is not well-documented in published research. While a related compound, 2,2,6,6-tetramethyl-3,5-heptanedione, is noted to act as an air-stable ligand for metal catalysts, specific catalytic activities and applications for complexes of 3,5-Heptanedione, 2,4,6-trimethyl- remain an area for future investigation.

Research in Separations Science and Extraction Processes

The field of separations science is critical for a myriad of industrial and analytical processes, focusing on the isolation of specific components from a mixture. A key technique within this discipline is solvent extraction, which often employs chelating agents to selectively bind and transfer target species, typically metal ions, from an aqueous phase to an organic phase. Beta-diketones are a prominent class of chelating agents, and within this family, 3,5-Heptanedione, 2,4,6-trimethyl- represents a compound of interest due to its specific structural characteristics. While direct and extensive research on 3,5-Heptanedione, 2,4,6-trimethyl- in separations science is not widely documented in publicly available literature, its potential applications can be inferred from the well-studied behavior of structurally analogous compounds such as 3,5-heptanedione and 2,2,6,6-tetramethyl-3,5-heptanedione.

The chelating ability of beta-diketones stems from their molecular structure, which features two carbonyl groups separated by a methylene (B1212753) group. This arrangement facilitates keto-enol tautomerism, where a proton is transferred from the methylene group to one of the carbonyl oxygens, resulting in an enolate ion. This enolate form can then coordinate with a metal ion, forming a stable, neutral metal chelate complex. The steric and electronic effects of the substituent groups on the beta-diketone backbone play a crucial role in the stability and selectivity of the resulting metal complex. In the case of 3,5-Heptanedione, 2,4,6-trimethyl-, the presence of methyl groups at the 2, 4, and 6 positions would influence the solubility of both the agent and its metal complexes in organic solvents, as well as the stability of the chelate ring.

Research on analogous beta-diketones has demonstrated their efficacy in the extraction of a wide range of metal ions. For instance, 3,5-heptanedione has been investigated for the extraction of metals such as aluminum, beryllium, cobalt, copper, gallium, hafnium, indium, iron, nickel, thorium, uranium, and zirconium. osti.gov Similarly, 2,2,6,6-tetramethyl-3,5-heptanedione has been effectively used in the solvent extraction of lanthanides, including europium, gadolinium, praseodymium, and samarium. osti.gov These studies highlight the versatility of beta-diketones as extracting agents. The formation of neutral metal chelates renders the metal ions more soluble in nonpolar organic solvents, thereby enabling their separation from the aqueous phase. mdpi.com

The efficiency of the extraction process is governed by several key parameters. The pH of the aqueous phase is a critical factor, as it influences the deprotonation of the beta-diketone to its active enolate form. The choice of the organic solvent is also paramount, as it affects the distribution of both the chelating agent and the metal chelate between the two phases. Furthermore, the concentration of the chelating agent directly impacts the extent of metal extraction.

The potential of 3,5-Heptanedione, 2,4,6-trimethyl- in separations science and extraction processes is underscored by the performance of its structural relatives. The data in the following table, derived from studies on analogous compounds, illustrates the types of separations that could potentially be achieved using this chelating agent.

| Chelating Agent | Target Metal Ions | Reference |

| 3,5-Heptanedione | Al, Be, Co, Cu, Ga, Hf, In, Fe, Ni, Th, U, Zr | osti.gov |

| 2,2,6,6-tetramethyl-3,5-heptanedione | Eu, Gd, Pr, Sm | osti.gov |

It is important to note that while this data provides a strong indication of the potential applications of 3,5-Heptanedione, 2,4,6-trimethyl-, further empirical studies are necessary to fully elucidate its specific extraction capabilities and optimal operational parameters.

Concluding Remarks and Future Research Trajectories for Alkylated Heptanediones

Unresolved Questions and Challenges in the Chemistry of 3,5-Heptanedione (B1630319), 2,4,6-trimethyl-

Despite the foundational knowledge of β-diketone chemistry, the specific characteristics of 3,5-Heptanedione, 2,4,6-trimethyl- present several unresolved questions and synthetic challenges.

Keto-Enol Tautomerism in a Sterically Crowded Environment: The equilibrium between the keto and enol forms is a hallmark of β-diketones. nih.govmdpi.com In 3,5-Heptanedione, 2,4,6-trimethyl-, the presence of three methyl groups on the backbone significantly influences this equilibrium. While β-diketones with bulky substituents on the α-carbon tend to favor the diketo form, the electronic and steric effects of the substituents at the 2, 4, and 6 positions create a more complex scenario. rsc.org A significant unresolved question is the precise determination of the keto-enol tautomeric ratio for this specific compound in various solvents and the gas phase. Computational studies using Density Functional Theory (DFT) have been employed to predict the stability of tautomers in similar systems, suggesting that the trans-β-diketo tautomer can be more stable in highly overcrowded structures. rsc.org However, experimental validation through techniques like NMR spectroscopy is crucial to confirm these theoretical predictions for 3,5-Heptanedione, 2,4,6-trimethyl-.

Synthetic Accessibility and Purification: The synthesis of sterically hindered β-diketones like 3,5-Heptanedione, 2,4,6-trimethyl- poses a significant challenge. The classic Claisen condensation, a common method for β-diketone synthesis, is often inefficient for preparing such crowded molecules. mdpi.com While alternative methods using acid chlorides as electrophiles have shown promise for the synthesis of other hindered β-diketones, a robust and high-yielding synthetic protocol specifically for 3,5-Heptanedione, 2,4,6-trimethyl- remains to be established. mdpi.com Furthermore, the purification of such compounds can be complicated by their potential for isomerization and decomposition under standard chromatographic conditions. mdpi.com

Metal Chelation and Complex Geometry: β-Diketones are renowned for their ability to form stable metal chelates. nih.gov The coordination chemistry of 3,5-Heptanedione, 2,4,6-trimethyl- with various metal ions is an area ripe for exploration. Key questions include how the steric bulk of the methyl groups influences the coordination geometry, stability constants, and the electronic properties of the resulting metal complexes. Understanding these aspects is vital for their potential application as catalysts or in materials science.

Emerging Research Directions in Substituted β-Diketone Chemistry

The broader field of substituted β-diketone chemistry is experiencing a surge of innovation, with several emerging research directions that could be applied to 3,5-Heptanedione, 2,4,6-trimethyl- and its analogs.

Asymmetric Catalysis and Chiral β-Diketones: The development of catalytic, enantioselective methods for the synthesis of chiral β-diketones is a significant area of interest. These chiral building blocks are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. wordpress.com Future research could focus on developing asymmetric synthetic routes to chiral derivatives of alkylated heptanediones, opening up new avenues for their application in medicinal chemistry.

Novel Applications in Materials Science: The unique properties of metal complexes derived from β-diketones are being harnessed in materials science. For instance, lanthanide complexes of β-diketones are explored for their luminescent properties. The substitution pattern on the diketone ligand can fine-tune these properties. Investigating the photophysical properties of metal complexes of 3,5-Heptanedione, 2,4,6-trimethyl- could lead to the development of new materials for applications in lighting, displays, and sensors.

Biomedical and Pharmaceutical Exploration: While many β-diketones exhibit biological activity, the pharmacological potential of highly alkylated heptanediones remains largely unexplored. mdpi.comwordpress.com Future research could involve screening 3,5-Heptanedione, 2,4,6-trimethyl- and its derivatives for various biological activities, such as antimicrobial or anti-inflammatory properties. Tautomerism plays a critical role in the biological effects of β-diketones, and understanding the specific tautomeric forms of this compound would be crucial in such investigations. nih.govrsc.org

Potential for Novel Academic Discoveries and Methodological Advancements

The study of 3,5-Heptanedione, 2,4,6-trimethyl- and related alkylated heptanediones holds considerable potential for fundamental academic discoveries and the development of new synthetic methodologies.

Advancing Synthetic Methodologies: The challenges associated with the synthesis of sterically hindered β-diketones drive the development of novel synthetic methods. Research in this area could lead to more efficient and selective catalytic systems for the formation of highly substituted dicarbonyl compounds. These advancements would not only benefit the study of alkylated heptanediones but also have broader implications for organic synthesis.

Probing the Limits of Steric and Electronic Effects: The heavily substituted framework of 3,5-Heptanedione, 2,4,6-trimethyl- provides an excellent platform to study the interplay of steric and electronic effects on chemical reactivity and physical properties. Detailed spectroscopic and computational studies can provide valuable insights into fundamental concepts like tautomerism, reaction mechanisms, and non-covalent interactions in crowded molecular environments.

Discovery of New Chemical Transformations: The unique structure of 3,5-Heptanedione, 2,4,6-trimethyl- may enable novel chemical transformations that are not observed in less substituted β-diketones. Exploring its reactivity with a wide range of reagents could lead to the discovery of new reactions and the synthesis of novel molecular architectures.

Q & A

Q. What are the key physicochemical properties of 2,4,6-trimethyl-3,5-heptanedione, and how do they influence its handling in laboratory settings?

- Methodological Answer : The compound (CAS 1118-71-4) has a molecular formula C₁₁H₂₀O₂ and molecular weight 184.28 g/mol . Key properties include:

- Density : 0.889 g/cm³

- Boiling Point : 72–73°C at 6 mmHg

- Flash Point : 67°C (combustible liquid)

- Refractive Index : 1.459

Handling requires storage under nitrogen in airtight containers at ambient temperatures to avoid oxidation . Its low solubility in polar solvents necessitates the use of non-aqueous systems for reactions.

Q. How is 2,4,6-trimethyl-3,5-heptanedione synthesized, and what are common intermediates in its preparation?

- Methodological Answer : The compound is synthesized via Claisen condensation of acetylated precursors under alkaline conditions. A key intermediate is dipivaloylmethane , which undergoes alkylation to introduce methyl groups at the 2,4,6-positions . Purification involves vacuum distillation to isolate the diketone from byproducts like unreacted ketones or aldol adducts.

Q. What spectroscopic techniques are most effective for characterizing 2,4,6-trimethyl-3,5-heptanedione?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the presence of diketone carbonyl groups. The absence of O–H stretches (no broad ~3000 cm⁻¹ bands) ensures purity .

- NMR : ¹H NMR shows methyl singlet resonances (δ ~1.2 ppm) and diketone CH₂ protons (δ ~3.5 ppm). ¹³C NMR resolves quaternary carbons (δ ~25–30 ppm) and carbonyl carbons (δ ~210 ppm) .

Q. What are the primary research applications of this compound in organic chemistry?

- Methodological Answer : It serves as a ligand precursor in coordination chemistry. For example, it forms stable complexes with transition metals (e.g., Ru³⁺) via β-diketonate coordination, useful in catalysis and materials science . Additionally, it is a building block for synthesizing α-aryl-β-diketones through Friedel-Crafts reactions .

Q. How does steric hindrance from the 2,4,6-trimethyl groups affect reactivity?

- Methodological Answer : The bulky methyl groups create significant steric hindrance, slowing nucleophilic attacks at the diketone carbonyls. This property is exploited in designing kinetically stable metal complexes where ligand substitution is minimized . Computational modeling (e.g., DFT) can predict steric parameters like Tolman’s cone angles to optimize ligand design .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in metal complexes derived from this ligand?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, in diruthenium complexes, SC-XRD reveals bond distances (e.g., Ru–O ~1.9 Å) and coordination geometry. Hydrogen atoms are constrained using SHELXL refinement, while anisotropic displacement parameters resolve thermal motion artifacts . Refinement statistics (e.g., R₁ < 0.06) ensure model accuracy .

Q. What experimental strategies mitigate inconsistencies in spectroscopic data across batches?

- Methodological Answer : Batch-to-batch variations (e.g., IR peak shifts) often arise from trace solvents or impurities. Strategies include:

Q. How can computational chemistry predict the thermodynamic stability of β-diketonate complexes?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ligand-metal binding energies and electron density maps. Key parameters include:

- Enthalpy of Formation : Calculated via Gaussian software.

- Natural Bond Orbital (NBO) Analysis : Identifies charge transfer interactions stabilizing the complex .

Q. What are the challenges in synthesizing chiral derivatives of 2,4,6-trimethyl-3,5-heptanedione?

- Methodological Answer : Introducing chirality requires asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts). Challenges include:

- Racemization : The diketone’s planar geometry promotes racemization at high temperatures.

- Enantioselective Alkylation : Use of Evans’ oxazaborolidine catalysts to control stereochemistry at the α-position .